![molecular formula C24H32O5 B13808361 [2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)
[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-Meprednisone acetate is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. It is a methylated derivative of prednisone and is known for its potent effects in reducing inflammation and modulating the immune response .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-Meprednisone acetate involves the methylation of prednisone. One common method includes the hydrolysis of 16β-methylprednisone 21-acetate using aqueous alcoholic potassium bicarbonate . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods: Industrial production of 16-Meprednisone acetate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the compound. The use of advanced chromatographic techniques and spectroscopic methods is common to verify the purity and concentration of the final product .
化学反応の分析
Types of Reactions: 16-Meprednisone acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the steroid backbone.
Reduction: Used to alter the oxidation state of specific carbon atoms within the molecule.
Substitution: Commonly involves the replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
16-Meprednisone acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of chromatographic and spectroscopic methods.
Biology: Employed in studies investigating the cellular mechanisms of glucocorticoids.
Medicine: Utilized in preclinical studies to evaluate its efficacy and safety as an anti-inflammatory and immunosuppressive agent.
Industry: Applied in the formulation of pharmaceutical products designed to treat inflammatory and autoimmune conditions
作用機序
The mechanism of action of 16-Meprednisone acetate involves its interaction with the glucocorticoid receptor. Upon binding to the receptor, the compound modulates the expression of specific genes that regulate inflammatory and immune responses. This leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory proteins .
類似化合物との比較
Prednisone: A precursor to 16-Meprednisone acetate, known for its anti-inflammatory properties.
Methylprednisolone: Another glucocorticoid with similar uses but different pharmacokinetic properties.
Comparison: 16-Meprednisone acetate is unique due to its methylation, which enhances its potency and duration of action compared to prednisone. Methylprednisolone, while similar, is often preferred for its availability in injectable forms, making it suitable for acute conditions .
特性
分子式 |
C24H32O5 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H32O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7,9,12,14,18-20,28H,5-6,8,10-11,13H2,1-4H3/t14-,18+,19-,20-,22-,23-,24-/m0/s1 |
InChIキー |
IGYYPGYPIFEQCO-FTTYBDNHSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C |
正規SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


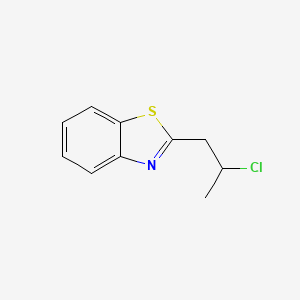
![1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
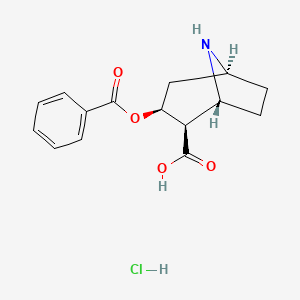
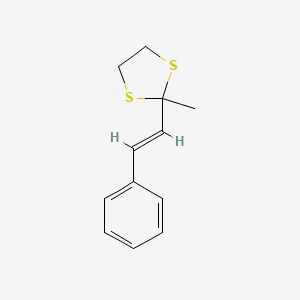
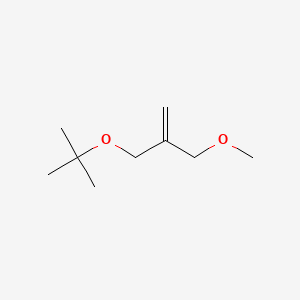
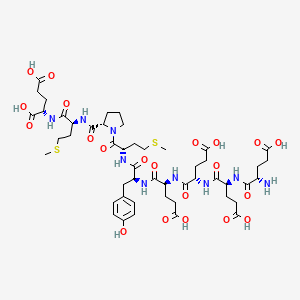
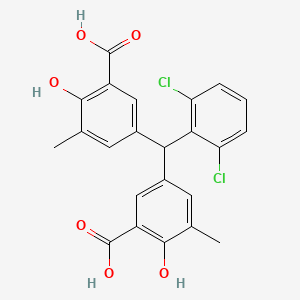
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13808349.png)
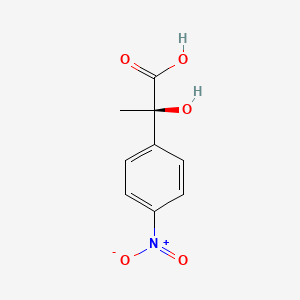
![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
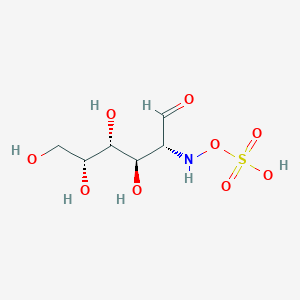
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
